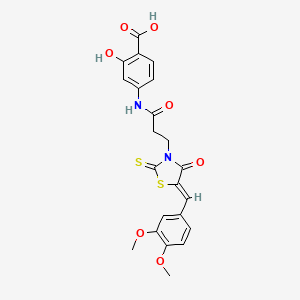
1-(Trifluorometoxi)-2-(trifluorometil)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzene ring
Aplicaciones Científicas De Investigación
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: The compound is used in the development of new drugs due to its unique chemical properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Agrochemicals: It is used in the synthesis of agrochemicals, such as herbicides and insecticides, to improve their efficacy and environmental stability.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mecanismo De Acción
Target of Action
Compounds with trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethylation often involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The introduction of a trifluoromethyl group can significantly alter the properties of organic compounds .
Métodos De Preparación
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through the use of specific reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The exact details of these methods can vary depending on the specific requirements and scale of production.
Análisis De Reacciones Químicas
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the trifluoromethoxy or trifluoromethyl groups can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)benzene: Lacks the trifluoromethoxy group, which can result in different chemical properties and reactivity.
1-(Trifluoromethoxy)benzene: Lacks the trifluoromethyl group, leading to variations in its chemical behavior and applications.
Trifluoromethyl ketones:
The presence of both trifluoromethoxy and trifluoromethyl groups in 1-(trifluoromethoxy)-2-(trifluoromethyl)benzene makes it unique and valuable for specific applications where these functional groups are beneficial.
Propiedades
IUPAC Name |
1-(trifluoromethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)5-3-1-2-4-6(5)15-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGPEMOBEZXYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2567856.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2567858.png)
![13-{[3-(Morpholin-4-yl)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2567859.png)
![5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2567861.png)


![3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2567867.png)
![2-Methoxy-1-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2567868.png)
![3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2567870.png)




![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B2567877.png)
